molecular formula C15H16N2O3 B3082144 (2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119452-17-3

(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid

Cat. No.: B3082144
CAS No.: 1119452-17-3
M. Wt: 272.30 g/mol
InChI Key: IJNCJOZURTVITM-UHFFFAOYSA-N
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Description

(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, an imidazole ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-formylphenylacetic acid with 2-methyl-1H-imidazole in the presence of a base, followed by the addition of an acrylic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenylacrylic acid.

    Reduction: Formation of 3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}propanol.

    Substitution: Formation of derivatives with various functional groups attached to the imidazole ring.

Scientific Research Applications

(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]benzoic acid
  • 3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}propanoic acid

Uniqueness

(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, imidazole ring, and acrylic acid moiety allows for diverse interactions and applications that are not observed in similar compounds.

Properties

IUPAC Name

3-[4-methoxy-3-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-16-7-8-17(11)10-13-9-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNCJOZURTVITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145123
Record name 3-[4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-17-3
Record name 3-[4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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